N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide
Description
N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide is a pyrazolo[3,4-d]pyrimidine derivative featuring a phenyl group at the 1-position and an acetohydrazide moiety at the 4-position. The acetohydrazide group (-NH-CO-CH3) enhances hydrogen-bonding capacity, influencing molecular interactions in biological systems.
Properties
IUPAC Name |
N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O/c1-9(20)17-18-12-11-7-16-19(13(11)15-8-14-12)10-5-3-2-4-6-10/h2-8H,1H3,(H,17,20)(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKIKSJHYIDZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24814058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with 1-phenyl-1H-pyrazole-4-carboxylic acid under reflux conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolo[3,4-d]pyrimidine oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Antitumor Activity
Numerous studies have indicated that derivatives of pyrazolo-pyrimidines exhibit significant antitumor properties. For instance, the compound has been evaluated for its efficacy against various cancer cell lines. Research indicates that modifications in the pyrazolo-pyrimidine structure can enhance its cytotoxicity and selectivity towards cancer cells .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Pyrazole derivatives are often synthesized and tested for their ability to inhibit bacterial growth. Studies have demonstrated that certain modifications to the pyrazolo-pyrimidine framework can lead to enhanced antibacterial effects against resistant strains .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of pyrazolo derivatives. N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide may exert these effects through inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Case Study 1: Antitumor Efficacy
A study published in the Egyptian Journal of Chemistry investigated the synthesis of various pyrazolo derivatives, including this compound. The results indicated significant cytotoxic effects on human cancer cell lines, with IC50 values suggesting potent antitumor activity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
Another research article focused on the synthesis of acetohydrazide derivatives and their antimicrobial properties. The study found that this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria, supporting its potential use as an antibacterial agent .
Table of Biological Activities
Mechanism of Action
The mechanism of action of N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Key Structural Features :
- Core : Pyrazolo[3,4-d]pyrimidine scaffold.
- Substituents :
- 1-Phenyl group: Enhances lipophilicity and π-π stacking interactions.
- 4-Acetohydrazide: Provides sites for derivatization and hydrogen bonding.
Comparison with Similar Compounds
The following table summarizes structural analogs of N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide, highlighting variations in substituents, synthesis routes, and biological activities:
Structural and Functional Differences
- Core Heterocycle: Pyrazolo[3,4-d]pyrimidine analogs (e.g., target compound) exhibit distinct electronic profiles compared to thieno[2,3-d]pyrimidines (), where sulfur substitution alters aromaticity and binding affinity .
- Substituent Effects: Electron-Donating Groups (e.g., methoxy in ): Improve solubility and metabolic stability . Electron-Withdrawing Groups (e.g., nitro in ): Increase reactivity but may reduce bioavailability .
Biological Activity
N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are characterized by their ability to interact with various biological targets, making them promising candidates for drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H12N6O |
| Molecular Weight | 244.28 g/mol |
| IUPAC Name | This compound |
The primary mechanism through which this compound exerts its biological effects is by inhibiting cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation; thus, its inhibition leads to cell cycle arrest and apoptosis in cancer cells. The binding affinity and selectivity of this compound for CDK2 are enhanced due to its specific substitution pattern compared to other similar compounds .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound has shown significant anti-proliferative effects against various cancer cell lines including breast (MCF-7), lung (A549), and colorectal (HCT116) cancers. For instance, it demonstrated IC50 values ranging from 0.3 µM to 24 µM against different targets .
- Mechanistic Insights : Molecular docking studies indicate that the compound binds effectively to the active site of CDK2, preventing the phosphorylation of target proteins essential for cell cycle progression . This effect results in increased apoptosis and reduced cell migration.
- Case Studies : In a study involving MCF-7 breast cancer cells, treatment with this compound led to significant tumor growth inhibition and induced apoptosis through mechanisms involving DNA fragmentation and cell cycle arrest at the G2/M phase .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other pyrazolo derivatives:
| Compound Name | IC50 (µM) | Target | Notes |
|---|---|---|---|
| This compound | 0.3 - 24 | CDK2 | Promising anticancer activity |
| Compound 12b | 0.016 | EGFR | Potent against wild and mutant EGFR |
| Compound 5i | 0.3 - 7.60 | Dual EGFR/VGFR2 | Non-selective dual inhibitor |
Q & A
Advanced Research Question
- Molecular Dynamics (MD) Simulations :
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD ~10–100 nM) .
- Isothermal Titration Calorimetry (ITC) : Validates enthalpy-driven binding to Hsp90 .
How can researchers resolve contradictions in reported biological data?
Advanced Research Question
Case Example : Discrepancies in anticancer IC₅₀ values across studies may arise from:
- Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability .
- Cell Line Heterogeneity : MDA-MB-231 (triple-negative breast cancer) vs. HeLa (cervical cancer) metabolic profiles .
- Compound Purity : HPLC purity thresholds (>95% vs. >98%) impact activity .
Resolution : Standardize protocols (e.g., CLSI guidelines) and validate via orthogonal assays (e.g., Western blot for target inhibition) .
What strategies optimize pharmacokinetic properties for in vivo studies?
Advanced Research Question
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -SO₃H) to lower logP from ~3.5 to 2.0, enhancing solubility .
- Metabolic Stability : Deuteration at labile positions (e.g., benzylic hydrogens) reduces CYP450-mediated clearance .
- Prodrug Design : Esterification of hydrazide moieties improves oral bioavailability (e.g., ethyl prodrugs) .
How are computational tools integrated into derivative design?
Advanced Research Question
- Virtual Screening : Docking into TRAP1 ATP-binding pocket (Glide, AutoDock Vina) prioritizes derivatives with ΔG < -9 kcal/mol .
- QSAR Models : 2D descriptors (e.g., topological polar surface area) predict blood-brain barrier permeability .
- ADMET Prediction : SwissADME/ProTox-II forecasts hepatotoxicity risks and CYP interactions .
Tables
Table 1. Representative Derivatives and Bioactivities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
